3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride is an organic compound that features an anthracene moiety attached to an imidazolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with 9-(chloromethyl)anthracene. The reaction is carried out in an aprotic solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent such as diethyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride can undergo various types of chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The imidazolium core can be reduced to form imidazole derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different imidazolium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Imidazole derivatives.
Substitution: Various imidazolium salts depending on the nucleophile used.
Scientific Research Applications
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride involves its interaction with various molecular targets. The anthracene moiety can intercalate with DNA, while the imidazolium core can interact with cellular membranes. These interactions can lead to changes in cellular processes and have potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(Anthracen-9-ylmethyl)-3-methylimidazolium chloride
- 9-Anthraldehyde oxime
- 1-(Anthracen-9-ylmethyl)benzimidazol-2-amine
Uniqueness
3-(Anthracen-9-ylmethyl)-1-methyl-1H-imidazol-3-ium chloride is unique due to its combination of an anthracene moiety and an imidazolium core. This combination imparts both fluorescent properties and ionic characteristics, making it versatile for various applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C19H17ClN2 |
---|---|
Molecular Weight |
308.8 g/mol |
IUPAC Name |
1-(anthracen-9-ylmethyl)-3-methylimidazol-3-ium;chloride |
InChI |
InChI=1S/C19H17N2.ClH/c1-20-10-11-21(14-20)13-19-17-8-4-2-6-15(17)12-16-7-3-5-9-18(16)19;/h2-12,14H,13H2,1H3;1H/q+1;/p-1 |
InChI Key |
UNFYFOXHBZFZOR-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CN(C=C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.